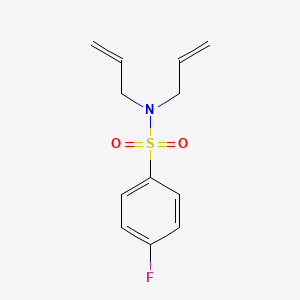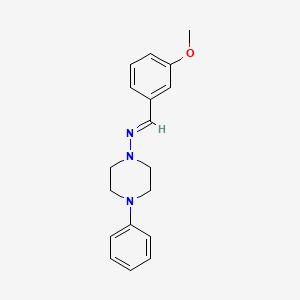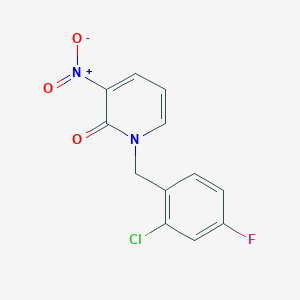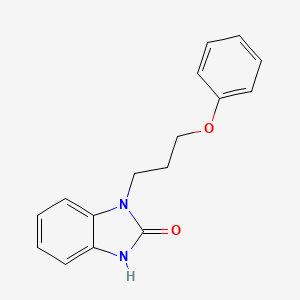![molecular formula C17H21NO4 B5536478 ethyl (8,8-dimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinolin-6(7H)-ylidene)acetate](/img/structure/B5536478.png)
ethyl (8,8-dimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinolin-6(7H)-ylidene)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (8,8-dimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinolin-6(7H)-ylidene)acetate is a complex organic compound characterized by its intricate structure and diverse reactivity. The compound belongs to the broader class of isoquinolines, known for their significant role in chemical synthesis and potential pharmacological activities.
Synthesis Analysis
The synthesis of related isoquinoline derivatives often involves multi-step chemical processes, including the formation of key intermediates like dihydroisoquinolines and their subsequent transformation through reactions such as cycloadditions, reductive aminations, and N-alkylations. For instance, ethyl 2-(1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline-1-ylidene)-2-(N-phenyl-N′-benzylidene-hydrazine) acetate has been synthesized through the reaction of hydrazonoyl halides with dihydroisoquinoline methyleneethoxycarbonyl, showcasing the compound's reactive versatility (Abdallah, 2002).
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is characterized by the presence of a nitrogen-containing heterocyclic core, often complemented with various substituents that influence the compound's physical and chemical properties. X-ray diffraction analyses provide detailed insights into the crystal structure, confirming configurations and spatial arrangements of atoms within the molecule. For example, research on related isoquinoline compounds has elucidated their complex structures through such analytical techniques, highlighting the importance of structural configuration in determining reactivity and interaction capabilities (Begley & Whittaker, 1973).
Chemical Reactions and Properties
Isoquinoline derivatives undergo a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. These reactions are crucial for further functionalization and modification of the isoquinoline core, leading to a wide range of derivatives with diverse chemical properties. The reactivity towards nitrilimines and the ability to form complex heterocyclic structures through reactions with olefinic and acetylenic dipolarophiles are notable examples of the compound's versatile chemical behavior (Caira et al., 2014).
科学的研究の応用
Synthesis and Chemical Studies
Synthesis of Tetrahydropyrroloisoquinolines : Compounds similar to the query have been synthesized through 1,3-dipolar cycloaddition reactions, demonstrating their versatility in creating new indolizine derivatives. This method provides access to a variety of structurally diverse molecules for further chemical exploration (Caira et al., 2014).
Docking Simulation and Cytotoxicity Studies : Novel annulated dihydroisoquinoline heterocycles have been synthesized and evaluated for their cytotoxicity against cancer cell lines. These studies also include docking simulation to understand the interaction of these compounds with biological targets (Saleh et al., 2020).
Crystal Structure Analysis : The crystal structure of new quinoxalines derivatives shows potent inhibitor activity for c-Jun N-terminal kinases. This highlights the application of such compounds in the development of targeted therapies (Abad et al., 2020).
Pharmacological Research
Antitumor Activity : Amino-substituted dihydroisoquinoline diones have been explored for their antitumor activity, revealing a strong dependence of potency on substitution patterns. This research contributes to the development of new anticancer agents (Sami et al., 1995).
In Vitro Antitumor Screening : The synthesis and in vitro screening of isoquinolinium bromides and related structures have shown potential antitumor activities against various cancer cell lines, providing a foundation for further investigation into their therapeutic potential (Saleh et al., 2020).
Materials Science and Other Applications
Corrosion Inhibition : Quantum chemical studies on quinoxalines as corrosion inhibitors for copper in nitric acid suggest a relationship between molecular structure and inhibition efficiency. This demonstrates the potential of such compounds in industrial applications (Zarrouk et al., 2014).
Antibiotic Discovery : Research on marine-derived Streptomyces sp. has led to the discovery of new isoquinolinequinones with significant cytotoxicity against a range of tumor cell lines, highlighting the potential of natural products in drug discovery (Hawas et al., 2009).
特性
IUPAC Name |
ethyl (2Z)-2-(8,8-dimethyl-2,3,7,9-tetrahydro-[1,4]dioxino[2,3-g]isoquinolin-6-ylidene)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-4-20-16(19)9-13-12-8-15-14(21-5-6-22-15)7-11(12)10-17(2,3)18-13/h7-9,18H,4-6,10H2,1-3H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMCAYUFQXEJGA-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1C2=CC3=C(C=C2CC(N1)(C)C)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\1/C2=CC3=C(C=C2CC(N1)(C)C)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8,8-Dimethyl-2,3,8,9-tetrahydro-7H-[1,4]dioxino[2,3-g]isoquinolin-6-ylidene)acetic acid, ethyl ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[6-(acetyloxy)-4-oxo-4H-3,1-benzoxazin-2-yl]phenyl acetate](/img/structure/B5536395.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]-3-methylbutanohydrazide](/img/structure/B5536402.png)
![2-[(4-ethylphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5536404.png)

![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5536421.png)

![ethyl 4-[(3-methoxyphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5536430.png)


![4-tert-butyl-N'-[4-(dimethylamino)benzylidene]benzenesulfonohydrazide](/img/structure/B5536451.png)

![3-({[2-(2-chlorophenyl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5536460.png)

![2-[(3'-acetylbiphenyl-3-yl)oxy]acetamide](/img/structure/B5536471.png)